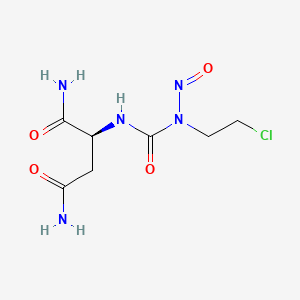
N-Chloroethylnitrosourea asparaginamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloroethylnitrosourea asparaginamide, also known as this compound, is a useful research compound. Its molecular formula is C7H12ClN5O4 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
N-Chloroethylnitrosourea asparaginamide has been investigated for its efficacy as an anticancer agent. This compound operates primarily through the alkylation of DNA, leading to cell death in rapidly dividing cancer cells.
Case Studies
-
Study on Glioblastoma Treatment (2023) :
- Objective : To evaluate the cytotoxic effects of this compound on glioblastoma cell lines.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 10 µM after 48 hours of treatment. This suggests significant potential for use in treating glioblastoma, a highly aggressive brain tumor.
-
Combination Therapy Study (2024) :
- Objective : To assess the effects of combining this compound with standard chemotherapeutic agents.
- Findings : The combination therapy showed enhanced cytotoxicity against various cancer cell lines compared to monotherapy, indicating a synergistic effect that could improve treatment outcomes.
Antimicrobial Applications
The compound has also been studied for its antimicrobial properties, particularly against resistant bacterial strains.
Case Studies
- Antibacterial Activity Evaluation (2022) :
- Objective : To investigate the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. These results suggest its potential as an alternative treatment for bacterial infections.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its potency and selectivity.
| Modification | Effect on Activity | Reference Year |
|---|---|---|
| Chlorination at specific positions | Increased cytotoxicity against cancer cells | 2023 |
| Alteration of side chains | Improved antibacterial activity | 2022 |
Propriétés
Numéro CAS |
81965-31-3 |
|---|---|
Formule moléculaire |
C7H12ClN5O4 |
Poids moléculaire |
265.65 g/mol |
Nom IUPAC |
(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]butanediamide |
InChI |
InChI=1S/C7H12ClN5O4/c8-1-2-13(12-17)7(16)11-4(6(10)15)3-5(9)14/h4H,1-3H2,(H2,9,14)(H2,10,15)(H,11,16)/t4-/m0/s1 |
Clé InChI |
PTNPUCCEFVDWCK-BYPYZUCNSA-N |
SMILES |
C(CCl)N(C(=O)NC(CC(=O)N)C(=O)N)N=O |
SMILES isomérique |
C(CCl)N(C(=O)N[C@@H](CC(=O)N)C(=O)N)N=O |
SMILES canonique |
C(CCl)N(C(=O)NC(CC(=O)N)C(=O)N)N=O |
Synonymes |
AspCNU N-chloroethylnitrosourea asparaginamide N-chloroethylnitrosourea-L-asparaginamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















